4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone
CAS No.: 496776-16-0
Cat. No.: VC5203293
Molecular Formula: C19H23N5O4S
Molecular Weight: 417.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496776-16-0 |
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Molecular Formula | C19H23N5O4S |
Molecular Weight | 417.48 |
IUPAC Name | (4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 |
Standard InChI Key | OAPCKYYCRZTXJG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-(morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, reflects its modular architecture:
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Morpholin-4-ylsulfonyl group: A six-membered morpholine ring (C₄H₉NO) attached to a sulfonyl (-SO₂-) group.
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Phenyl group: A benzene ring substituted at the para position with the morpholine-sulfonyl unit.
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Ketone linker: A carbonyl group (-CO-) bridging the phenyl and piperazinyl groups.
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Piperazinyl-pyrimidine moiety: A piperazine ring (C₄H₁₀N₂) connected to a pyrimidine heterocycle (C₄H₃N₂).
Molecular Formula and Weight
The molecular formula is C₁₉H₂₂N₆O₃S, with a calculated molecular weight of 426.49 g/mol. This aligns with analogs such as (2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide (MW: 444.5 g/mol) and 4-[6-[4-(2-morpholin-4-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-1H-pyridin-2-one (MW: 417.5 g/mol) .
Stereochemical Considerations
The absence of chiral centers in the core structure simplifies synthesis compared to stereoisomerically complex analogs like (2R)-configured pyrrolidine derivatives .
Synthetic Pathways and Reactivity
While no direct synthesis route for this compound is documented, methodologies for analogous morpholine-sulfonyl-pyrimidine hybrids provide actionable insights:
Key Synthetic Strategies
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Sulfonylation of Morpholine:
Morpholine reacts with chlorosulfonic acid to form morpholine-4-sulfonyl chloride, which is subsequently coupled to para-aminophenol to yield 4-(morpholin-4-ylsulfonyl)phenol . -
Ketone Formation:
Friedel-Crafts acylation or nucleophilic acyl substitution reactions link the phenol to a piperazinyl-pyrimidine precursor. For example, pyrimidin-2-ylpiperazine derivatives are often synthesized via Buchwald-Hartwig amination .
Challenges in Synthesis
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Steric hindrance: Bulky sulfonyl and pyrimidine groups may impede coupling reactions.
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Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are likely required to dissolve intermediates .
Pharmacological and Biological Activity
Although biological data for this compound are unavailable, structurally related molecules exhibit antibacterial and kinase-inhibitory properties:
Kinase Inhibition
Pyrimidine-piperazine ketones are explored as ATP-competitive kinase inhibitors. For example, analogs like 4-[6-(4-morpholinoethoxy)phenyl]pyrazolo-pyrimidines inhibit PI3K/mTOR pathways with IC₅₀ < 100 nM . The ketone linker may stabilize binding via hydrogen bonding with kinase hinge regions.
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted ~2.1 (moderate lipophilicity due to morpholine and pyrimidine).
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Aqueous Solubility: <10 µg/mL (high crystallinity from planar aromatic systems) .
Stability
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pH Stability: Sulfonyl groups confer stability across pH 2–10.
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Thermal Decomposition: Onset at ~250°C (DSC analysis inferred from analogs) .
Applications and Future Directions
Therapeutic Development
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Antimicrobial Agents: Dual-targeting sulfonyl-pyrimidine hybrids could combat multidrug-resistant bacteria.
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Oncology: Kinase inhibition profiles warrant testing in cancer cell lines (e.g., breast, lung).
Computational Modeling
Molecular docking studies using PDK1 or EGFR kinases (PDB: 3O96, 1M17) could predict binding modes.
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